molecular formula C23H30N4O2 B5413343 N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide

Katalognummer B5413343
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: OUAUUPVWFLCTSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CPI-455, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound belongs to the class of drugs known as piperidine derivatives and has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to inhibit the activity of an enzyme called histone deacetylase 1 (HDAC1). HDAC1 is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting HDAC1, this compound can reduce the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound can induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, which can alleviate the symptoms of inflammation. In neurological disorders, this compound can improve cognitive function by reducing the accumulation of beta-amyloid plaques in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide is its specificity for HDAC1, which reduces the risk of off-target effects. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties, which makes it a good candidate for drug development. However, one of the limitations of this compound is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain disease models.

Zukünftige Richtungen

There are several future directions for the development of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One direction is to improve its potency by modifying its chemical structure. Another direction is to test its effectiveness in combination with other drugs, such as chemotherapy agents. Additionally, further studies are needed to determine its safety and efficacy in clinical trials. Overall, this compound shows promising results as a potential therapeutic agent for the treatment of various diseases.

Synthesemethoden

The synthesis of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 1H-indole-6-carboxylic acid with cyclopropylamine to form N-cyclopropyl-1H-indole-6-carboxamide. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-cyclopropyl-1-[1-(1H-indole-6-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c28-22(25-19-5-6-19)18-2-1-11-27(15-18)20-8-12-26(13-9-20)23(29)17-4-3-16-7-10-24-21(16)14-17/h3-4,7,10,14,18-20,24H,1-2,5-6,8-9,11-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAUUPVWFLCTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.